molecular formula C8H10F2N2 B2957243 2-[5-(Difluoromethyl)pyridin-2-yl]ethan-1-amine CAS No. 1211515-06-8

2-[5-(Difluoromethyl)pyridin-2-yl]ethan-1-amine

Cat. No.: B2957243
CAS No.: 1211515-06-8
M. Wt: 172.179
InChI Key: DHIYTTXUKXNXQT-UHFFFAOYSA-N
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Description

2-[5-(Difluoromethyl)pyridin-2-yl]ethan-1-amine is a fluorinated pyridine derivative featuring a difluoromethyl substituent at the 5-position of the pyridine ring and an ethanamine moiety at the 2-position. This compound is of significant interest in medicinal chemistry due to the electronic and steric effects imparted by the difluoromethyl group, which can enhance metabolic stability and binding affinity in drug candidates . Its molecular formula is C₈H₉F₂N₂ (molecular weight: 171.16 g/mol), and it is typically synthesized via nucleophilic substitution or coupling reactions involving halogenated pyridine intermediates .

Properties

IUPAC Name

2-[5-(difluoromethyl)pyridin-2-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2/c9-8(10)6-1-2-7(3-4-11)12-5-6/h1-2,5,8H,3-4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIYTTXUKXNXQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)F)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Difluoromethyl)pyridin-2-yl]ethan-1-amine typically involves the introduction of the difluoromethyl group to the pyridine ring. One common method is the use of difluoromethylation reagents in the presence of a suitable catalyst. The reaction conditions often include the use of metal-based catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The choice of reagents and reaction conditions is optimized to achieve efficient production while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-[5-(Difluoromethyl)pyridin-2-yl]ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylpyridine derivatives, while substitution reactions can introduce new functional groups to the pyridine ring.

Scientific Research Applications

2-[5-(Difluoromethyl)pyridin-2-yl]ethan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[5-(Difluoromethyl)pyridin-2-yl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can influence the compound’s binding affinity and selectivity, affecting its overall biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

a) 2-[5-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine
  • Molecular Formula : C₈H₉F₃N₂
  • Molecular Weight : 194.17 g/mol
  • Key Differences : The trifluoromethyl group (-CF₃) at the 5-position enhances electronegativity and lipophilicity compared to the difluoromethyl (-CHF₂) group. This increases metabolic resistance to oxidation but may reduce solubility in aqueous media .
  • Applications : Used in kinase inhibitor development due to strong electron-withdrawing effects .
b) 2,2-Difluoro-1-(3-methylpyridin-2-yl)ethan-1-amine
  • Molecular Formula : C₈H₁₀F₂N₂
  • Molecular Weight : 172.18 g/mol
  • The difluoroethylamine chain may also affect conformational flexibility .
  • Applications : Explored in antiviral research for its balanced lipophilicity and solubility .

Variations in the Ethanamine Side Chain

a) 2-(Pyridin-2-yl)ethan-1-amine
  • Molecular Formula : C₇H₁₀N₂
  • Molecular Weight : 122.17 g/mol
  • Key Differences : Lacks fluorinated substituents, resulting in lower metabolic stability and reduced electronic effects. Simpler structure allows for easier synthetic modification .
  • Applications : Intermediate in synthesizing triazolopyrimidines and benzimidazoles .
b) 2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethan-1-amine hydrochloride
  • Molecular Formula : C₁₀H₉F₃N₂S·HCl
  • Molecular Weight : 266.17 g/mol
  • Key Differences : Incorporates a benzothiazole ring instead of pyridine, introducing sulfur-based π-stacking capabilities. The hydrochloride salt improves solubility for in vitro assays .
  • Applications : Investigated as a protease inhibitor scaffold .

Heterocyclic Core Modifications

a) 2-(5-Isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)ethan-1-amine
  • Molecular Formula : C₁₁H₁₉N₃S
  • Molecular Weight : 225.35 g/mol
  • The isopropyl group increases hydrophobicity .
  • Applications : Building block for neuroactive compounds targeting GPCRs .

Metabolic Stability

  • 2-[5-(Difluoromethyl)pyridin-2-yl]ethan-1-amine exhibits intermediate metabolic stability compared to its trifluoromethyl analogue (-CF₃), which is more resistant to CYP450 oxidation, and the non-fluorinated version, which is rapidly metabolized .

Solubility and Bioavailability

  • The difluoromethyl derivative has a logP of ~1.5, balancing solubility and membrane permeability. In contrast, the trifluoromethyl analogue (logP ~2.1) shows higher plasma protein binding, reducing free drug concentration .

Biological Activity

The compound 2-[5-(Difluoromethyl)pyridin-2-yl]ethan-1-amine has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, focusing on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C8H10F2N\text{C}_8\text{H}_{10}\text{F}_2\text{N}

This compound features a pyridine ring with a difluoromethyl group at the 5-position and an ethanamine side chain. The presence of the difluoromethyl group is significant as it influences the compound's lipophilicity and reactivity, which are crucial for its biological interactions.

Interaction with Biological Targets

Research indicates that this compound interacts with various biological targets, particularly receptors involved in neurotransmission and immune responses. It has been identified as a potential agonist for histamine receptors, specifically the H1 subtype. This interaction suggests that the compound may influence several physiological processes, including:

  • Neurotransmitter Release : Modulating histamine pathways could affect neurotransmitter dynamics in the central nervous system.
  • Immune Responses : Its action on histamine receptors may also implicate it in allergic reactions and inflammation.

Case Studies and Research Findings

A series of studies have explored the biological activity of compounds structurally similar to this compound. For instance, derivatives with similar functional groups have demonstrated varying levels of antibacterial and antichlamydial activities. Notably, compounds featuring electron-withdrawing groups, like trifluoromethyl substituents, have shown enhanced biological efficacy against pathogens such as Chlamydia spp. and Neisseria meningitidis .

Comparative Analysis

The following table summarizes key findings related to the biological activity of structurally related compounds:

Compound NameBiological ActivityKey Features
This compound Potential histamine receptor agonistDifluoromethyl group enhances lipophilicity
Trifluoromethyl-pyridine derivatives Antichlamydial and antibacterial propertiesElectron-withdrawing effects enhance activity
Pyridinone derivatives Inhibition of p38 MAPK; analgesic effectsStructural modifications lead to varying potencies

Q & A

Q. What are the common synthetic routes for 2-[5-(Difluoromethyl)pyridin-2-yl]ethan-1-amine, and what key intermediates are involved?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A validated approach involves reacting a pyridine derivative (e.g., 5-difluoromethylpyridine-2-carbonitrile) with ethyl cyanoacetate under basic conditions, followed by reduction of the nitrile group to an amine using catalytic hydrogenation (e.g., H₂/Pd-C) . Key intermediates include 2-[5-(difluoromethyl)pyridin-2-yl]acetonitrile and its reduced amine form.

Q. How is the structure of this compound characterized in academic research?

Structural confirmation typically employs:

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to identify substituents on the pyridine ring and the ethanamine chain.
  • Mass spectrometry (MS) to verify molecular weight and fragmentation patterns.
  • X-ray crystallography (if crystalline) for unambiguous determination of bond lengths and angles .

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Conduct reactions in a fume hood due to potential volatile byproducts.
  • Store waste separately and dispose via certified hazardous waste services to prevent environmental contamination .

Q. What are the primary research applications of this compound?

It serves as a versatile intermediate in:

  • Pharmaceutical synthesis : For fluorinated drug candidates (e.g., PROTACs or kinase inhibitors) .
  • Agrochemical development : As a building block for herbicides or fungicides due to its fluorinated pyridine core .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Catalyst selection : Transition metals (e.g., Pd/C) enhance nitrile reduction efficiency.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.
  • Temperature control : Lower temperatures (0–25°C) minimize side reactions during nitrile reduction .

Q. What role does the difluoromethyl group play in modulating the compound’s reactivity and biological activity?

The difluoromethyl group:

  • Enhances metabolic stability by resisting oxidative degradation.
  • Influences electronic properties via electron-withdrawing effects, altering nucleophilic/electrophilic behavior in subsequent reactions .

Q. How can contradictory NMR data for this compound be resolved (e.g., unexpected peaks or shifts)?

  • Variable temperature NMR : Identify dynamic processes (e.g., rotamers).
  • 2D experiments (COSY, HSQC) : Assign overlapping signals.
  • Comparative analysis : Cross-reference with analogous fluorinated pyridines to isolate substituent-specific shifts .

Q. What strategies are effective for minimizing side products during its synthesis?

  • Purification techniques : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization.
  • In situ monitoring : Use TLC or HPLC to track reaction progress and adjust stoichiometry .

Q. How can the compound’s potential as a bioisostere be evaluated in drug design?

  • Computational modeling : Compare binding affinity (e.g., docking studies) with non-fluorinated analogs.
  • In vitro assays : Test enzymatic inhibition or receptor activation to assess functional equivalence .

Q. What analytical challenges arise when quantifying trace impurities in this amine, and how are they addressed?

  • High-resolution MS/MS : Detect low-abundance byproducts (e.g., dehalogenated species).
  • Ion-pair chromatography : Resolve polar impurities using additives like TFA in mobile phases .

Methodological Notes

  • Synthetic protocols should prioritize reproducibility by detailing solvent purity, catalyst loading, and reaction times.
  • Data interpretation must account for fluorine’s unique NMR characteristics (e.g., splitting patterns, ¹⁹F coupling) .
  • Biological testing requires rigorous controls (e.g., cytotoxicity assays) to distinguish target-specific effects from fluorophore interference.

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